molecular formula C18H21NO4S2 B2662164 butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-85-9

butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B2662164
CAS No.: 265098-85-9
M. Wt: 379.49
InChI Key: OVUDEKNDMMQKFL-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a butyl group, a thiazolidine ring, a propanoate group, and a methoxyphenyl group. The thiazolidine ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Antitumor Screening

Thiazolidinone derivatives have been synthesized and evaluated for their antitumor activity. A study developed a preparative procedure for synthesizing a series of compounds that showed moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to most of the tested compounds (Horishny & Matiychuk, 2020). This highlights the potential of thiazolidinone derivatives in cancer research and therapy.

Antimicrobial Activities

The antimicrobial properties of thiazolidinone derivatives have been extensively explored. One study investigated the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one towards various reagents to synthesize derivatives with antimicrobial activities against bacterial and fungal isolates, indicating the potential use of these compounds in treating microbial infections (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, a related compound was found to have a cytotoxic activity potency against breast cancer through ERα inhibition .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. For example, studies could investigate its potential use as a therapeutic agent, given the cytotoxic activity of a related compound .

Properties

IUPAC Name

butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-3-4-11-23-16(20)9-10-19-17(21)15(25-18(19)24)12-13-5-7-14(22-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDEKNDMMQKFL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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